molecular formula C6H6N6O2S B2940024 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946822-08-7

5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2940024
CAS RN: 1946822-08-7
M. Wt: 226.21
InChI Key: IVIHKRBNFTUDPY-UHFFFAOYSA-N
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Description

5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as MNPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including pharmacology, biochemistry, and materials science. In pharmacology, 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In biochemistry, 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been used as a fluorescent probe to study protein-ligand interactions. In materials science, 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been incorporated into metal-organic frameworks to improve their gas adsorption properties.

Mechanism Of Action

The exact mechanism of action of 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been shown to interact with proteins, such as bovine serum albumin, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cell lines. Additionally, 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. Additionally, 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have low toxicity in animal studies. However, one limitation is that 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine-based drugs for the treatment of inflammatory and pain disorders. Another area of interest is the use of 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine as a fluorescent probe for the study of protein-ligand interactions. Additionally, 5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine may have potential applications in the development of new materials for gas storage and separation.

Synthesis Methods

5-(1-Methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized using a multistep process that involves the reaction of 5-amino-1-methylpyrazole-4-carbonitrile with nitric acid, followed by cyclization with thiosemicarbazide and subsequent reaction with chloroacetic acid. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

5-(1-methyl-5-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2S/c1-11-5(12(13)14)3(2-8-11)4-9-10-6(7)15-4/h2H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHKRBNFTUDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-methyl-5-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

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